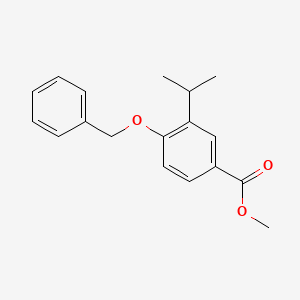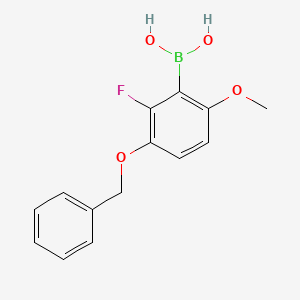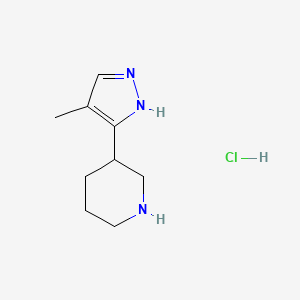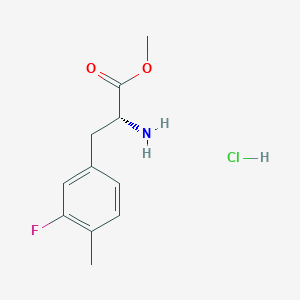
Methyl (R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE is a chemical compound with a complex structure that includes an amino group, a fluorine atom, and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE typically involves multiple steps, including the formation of the amino acid backbone and the introduction of the fluorine and methyl groups. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, including different temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acid derivatives with fluorine and methyl substitutions on the phenyl ring, such as:
- 3-Fluoro-4-methylphenyl isocyanate
- Other fluorinated amino acid derivatives
Uniqueness
METHYL (2R)-2-AMINO-3-(3-FLUORO-4-METHYLPHENYL)PROPANOATE HYDROCHLORIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluorine and methyl groups on the phenyl ring can enhance its stability and binding properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H15ClFNO2 |
|---|---|
Peso molecular |
247.69 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |
Clave InChI |
YRWOKMPWSATUGI-HNCPQSOCSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C[C@H](C(=O)OC)N)F.Cl |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


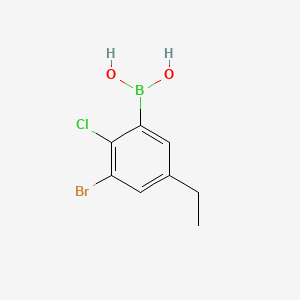
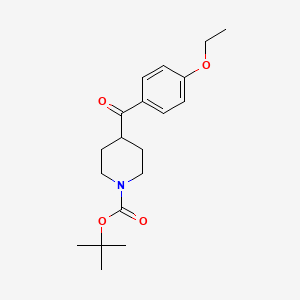
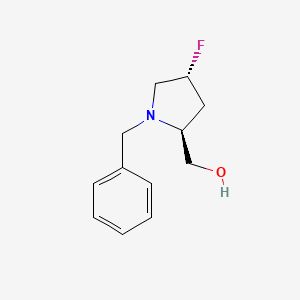
![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)

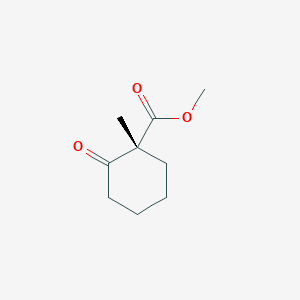
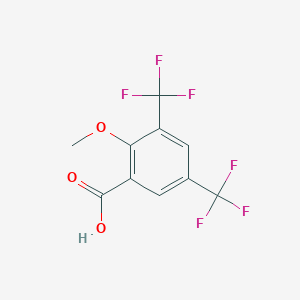
![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)

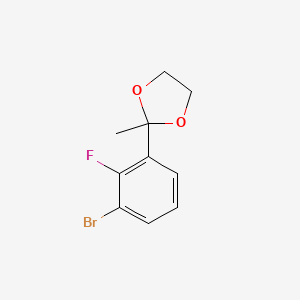
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
